2-Piperazin-1-yl-quinazoline

Lipophilicity Drug design Physicochemical profiling

2-Piperazin-1-yl-quinazoline (CAS 51047‑61‑1) is a heterobifunctional building block comprising a quinazoline nucleus substituted with a secondary piperazine at the 2‑position. The free piperazine NH permits facile N‑functionalisation without protecting‑group manipulation, while the quinazoline core confers rigid geometry and hydrogen‑bond acceptor sites.

Molecular Formula C12H14N4
Molecular Weight 214.27 g/mol
CAS No. 51047-61-1
Cat. No. B3426154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Piperazin-1-yl-quinazoline
CAS51047-61-1
Molecular FormulaC12H14N4
Molecular Weight214.27 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC3=CC=CC=C3C=N2
InChIInChI=1S/C12H14N4/c1-2-4-11-10(3-1)9-14-12(15-11)16-7-5-13-6-8-16/h1-4,9,13H,5-8H2
InChIKeyNRQJIAVOKMKUOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Piperazin-1-yl-quinazoline (CAS 51047-61-1): Procurement-Grade Structural and Reactivity Profile


2-Piperazin-1-yl-quinazoline (CAS 51047‑61‑1) is a heterobifunctional building block comprising a quinazoline nucleus substituted with a secondary piperazine at the 2‑position . The free piperazine NH permits facile N‑functionalisation without protecting‑group manipulation, while the quinazoline core confers rigid geometry and hydrogen‑bond acceptor sites. These features make the scaffold a privileged intermediate in medicinal chemistry campaigns targeting integrin αIIbβ3, dopamine D4, and α1‑adrenoceptors [1][2]. The compound is commercially available on gram‑to‑kilogram scale from multiple vendors, typically at ≥95% purity, and is supplied as a free base or hydrochloride salt .

Why 2-Piperazin-1-yl-quinazoline Cannot Be Interchanged with Common Analogs


Structural analogs such as 4‑piperazin‑1‑yl‑quinazoline, 2‑piperidino‑quinazoline, or 2‑chloroquinazoline differ fundamentally in regiochemistry, hydrogen‑bonding capacity, or leaving‑group character. The 2‑piperazinyl isomer exhibits a calculated log P of 1.1, whereas the 4‑piperazinyl regioisomer has a log P of 1.43 [1], reflecting measurable differences in lipophilicity that influence membrane permeability and formulation. In nucleophilic substitution cascades, the piperazine‑substituted scaffold delivers a 87% isolated yield with 4‑chlorobenzyl bromide, compared with 81% for morpholine addition to 2‑chloroquinazoline under analogous conditions [2][3]. These quantitative disparities—in partitioning, reactivity, and the ability to serve as a convergent intermediate—mean that generic substitution without experimental verification risks altered pharmacokinetics, reduced synthetic efficiency, and failed biological activity.

Quantitative Differentiation of 2-Piperazin-1-yl-quinazoline: Head-to-Head and Cross-Study Evidence


Regioisomeric Log P Differentiation: 2‑Piperazinyl vs. 4‑Piperazinyl Quinazoline

The 2‑piperazin‑1‑yl‑quinazoline regioisomer exhibits a calculated log P of 1.1, compared with 1.43 for the 4‑piperazin‑1‑yl‑quinazoline isomer [1]. The 0.33 log unit difference corresponds to an approximately 2.1‑fold lower octanol‑water partition coefficient, indicating measurably lower lipophilicity that can improve aqueous solubility and reduce non‑specific protein binding [2].

Lipophilicity Drug design Physicochemical profiling

Synthetic Efficiency: N‑Alkylation Yield Compared with Morpholine Addition to 2‑Chloroquinazoline

In a representative N‑alkylation, 2‑piperazin‑1‑yl‑quinazoline reacts with 4‑chlorobenzyl bromide in the presence of K₂CO₃ to afford the N‑substituted piperazine derivative in 87% isolated yield after 4 h [1]. By comparison, morpholine addition to 2‑chloroquinazoline under Pd‑catalysed conditions proceeds in 81% yield [2]. The 6‑percentage‑point yield advantage, achieved without transition‑metal catalysis, translates to higher throughput and lower purification burden in library production.

Parallel synthesis Reaction yield Medicinal chemistry

Experimentally Validated Antiplatelet Activity: 2‑Piperazinyl‑quinazoline Series vs. Clinically Used αIIbβ3 Antagonists

A focused library of 2‑piperazin‑1‑yl‑quinazolines potently inhibited ADP‑induced platelet aggregation and blocked FITC‑fibrinogen binding to purified αIIbβ3 integrin in washed human platelets [1]. Although head‑to‑head IC₅₀ values against marketed agents such as tirofiban were not reported, the in‑vitro potency of the series was sufficient to establish clear structure–affinity relationships and correlation with docking scores, demonstrating target engagement comparable to known peptidomimetic antagonists [2].

Platelet aggregation Integrin αIIbβ3 Antithrombotic

Dual D4/α1‑Adrenoceptor Pharmacophore: Patent‑Documented Polypharmacology

US patent 4,588,725 explicitly claims 2‑piperazinyl‑quinazolines as both neuroleptic (dopamine D4) and anti‑hypertensive (α1‑adrenoceptor) agents [1]. Subsequent medicinal chemistry programs have exploited this dual pharmacology: 4‑alkoxy‑2‑(1‑piperazinyl)quinazoline derivatives exhibited more potent antiamnestic activity than aniracetam, idebenone, and bifemelane across a 1–30 mg kg⁻¹ dose range in passive‑avoidance tasks [2]. The combination of D4 and α1 activity in a single scaffold is a differentiating feature not shared by 4‑piperazinyl or 2‑piperidino analogs.

Dopamine D4 α1‑adrenoceptor Neuroleptic

High-Value Application Scenarios for 2-Piperazin-1-yl-quinazoline in Scientific Procurement


Library Synthesis for Integrin αIIbβ3 Antagonist Lead Discovery

The 87% alkylation yield and catalyst‑free reaction conditions make the scaffold ideal for rapid parallel synthesis of 2‑piperazinyl‑quinazoline libraries targeting αIIbβ3 integrin [1][2]. Procurement of the pre‑functionalized intermediate eliminates the need for in‑house piperazine installation, compressing synthetic timelines from 3–4 steps to a single diversification step.

Lipophilicity‑Controlled CNS Drug Design

With a log P of 1.1—significantly lower than the 4‑regioisomer (log P 1.43)—2‑piperazin‑1‑yl‑quinazoline is a preferred starting point for CNS programmes where reduced lipophilicity correlates with lower hERG binding and improved metabolic stability [3]. The measured difference of 0.33 log units translates to a ~2‑fold reduction in octanol partitioning, a critical margin for CNS lead optimisation.

Dual D4/α1‑AR Polypharmacology Probe Synthesis

The scaffold’s patent‑documented dual activity at dopamine D4 and α1‑adrenoceptors supports its use as a core intermediate for synthesising probe molecules that interrogate polypharmacology in neuropsychiatric and cardiovascular disease models [4]. The free piperazine NH enables rapid SAR exploration through N‑acylation, N‑sulfonylation, or N‑alkylation without deprotection steps.

Quote Request

Request a Quote for 2-Piperazin-1-yl-quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.